1-Benzyl-4-methylpyridin-1-ium Bromide: Structural Dynamics, Synthesis, and Advanced Applications
1-Benzyl-4-methylpyridin-1-ium Bromide: Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
In the landscape of modern synthetic chemistry and materials science, quaternary pyridinium salts occupy a privileged space. Among these, 1-benzyl-4-methylpyridin-1-ium bromide stands out as a highly versatile building block. Characterized by its unique electronic distribution—driven by the electron-donating para-methyl group and the sterically demanding N-benzyl substituent—this compound serves as a critical precursor for task-specific ionic liquids (ILs), phase-transfer catalysts, and advanced fluorescent probes.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating mechanistic synthesis protocol, and explores its downstream applications in catalytic and diagnostic workflows.
Physicochemical Properties & Structural Analysis
The utility of 1-benzyl-4-methylpyridin-1-ium bromide is deeply rooted in its structural properties. The permanent positive charge on the pyridine nitrogen ensures high solubility in polar media, while the bulky benzyl group disrupts crystal lattice packing, a critical feature when designing low-melting-point ionic liquids.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Benzyl-4-methylpyridin-1-ium bromide |
| CAS Registry Number | 57042-58-7[1] |
| Molecular Formula | C₁₃H₁₄BrN |
| Molecular Weight | 264.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents (water, ethanol, DMSO); Insoluble in non-polar solvents and cold acetone |
| Primary Utility | Ionic liquid precursor, fluorophore intermediate, catalytic framework |
Mechanistic Synthesis: The Menshutkin Reaction
The synthesis of 1-benzyl-4-methylpyridin-1-ium bromide is achieved via the Menshutkin reaction , a classic Sₙ2 nucleophilic substitution.
Causality & Experimental Design
As an Application Scientist, selecting the right reagents and solvent conditions is paramount for yield and purity:
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Electronic Activation : 4-methylpyridine (γ-picoline) is specifically chosen over unsubstituted pyridine. The para-methyl group donates electron density into the aromatic ring via hyperconjugation (+I, +M effects). This enriches the electron density on the nitrogen atom, increasing its nucleophilicity and lowering the activation energy required for the Sₙ2 attack on the benzylic carbon.
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Solvent Selection (Acetone) : The reaction utilizes anhydrous acetone. While the neutral starting materials are highly soluble in acetone, the resulting ionic pyridinium bromide salt is not. This drives the equilibrium forward via Le Chatelier’s Principle (precipitation) and provides a visual, self-validating cue for reaction progress.
Step-by-Step Protocol
Note: This protocol is designed as a self-validating system to ensure trustworthiness and reproducibility at the bench.
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Preparation & Dissolution : Dissolve 15.00 g (0.16 mol) of 4-methylpyridine in 50 mL of anhydrous acetone[2].
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System Heating : In a separate round-bottom flask equipped with a reflux condenser, prepare a solution of 27.50 g (0.16 mol) of benzyl bromide in 100 mL of anhydrous acetone. Heat the system to a gentle reflux (approx. 56°C)[2].
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Alkylation : Add the 4-methylpyridine solution dropwise to the refluxing benzyl bromide solution.
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Validation Checkpoint: A white solid should form almost instantly upon addition, confirming the successful formation and precipitation of the target pyridinium bromide salt[2].
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Maturation : Maintain reflux for 2 hours to ensure quantitative conversion.
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Isolation : Cool the reaction mixture to room temperature, then chill in an ice bath to maximize precipitation. Isolate the white solid via vacuum filtration.
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Purification : Wash the filter cake with cold anhydrous ether (2 × 30 mL) to remove any unreacted starting materials.
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Validation Checkpoint: The filtrate should run clear, leaving a free-flowing, high-purity white powder after drying under vacuum.
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Workflow of Menshutkin synthesis and anion exchange to form ionic liquids.
Advanced Applications in Drug Development & Materials Science
Task-Specific Ionic Liquids (ILs) & Green Catalysis
1-Benzyl-4-methylpyridin-1-ium bromide ([BMPy]Br) serves as a foundational precursor for task-specific ionic liquids. Through simple anion metathesis—exchanging the bromide ion for tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻)—researchers can precisely tune the acidity, hydrophobicity, and phase behavior of the resulting IL[3].
Field Application : Acidic ILs derived from this compound, such as [BMPy]BF₄ and[BMPy]PF₆, have been successfully deployed as highly efficient, recyclable catalysts in the hydration of α-pinene (a major component of turpentine) to yield α-terpineol, a high-value fragrance and pharmaceutical intermediate[3]. The bulky benzyl group prevents tight crystal packing, ensuring the catalyst remains liquid at operating temperatures to maximize mass transfer.
Fluorescent Probes & Diagnostic Sensors
The activated methyl group at the 4-position of the pyridinium ring is highly acidic due to the electron-withdrawing nature of the positively charged nitrogen. This makes it highly susceptible to Knoevenagel-type condensations with aromatic aldehydes, a reactivity exploited to synthesize extended π-conjugated fluorophores.
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Cu²⁺ Detection Sensors : Condensation of 1-benzyl-4-methylpyridin-1-ium bromide with bis(benzo[d]oxazol-2-yl) derivatives yields bis(HBO)-Cyanine hybrid probes. These sophisticated molecules exhibit dramatic fluorescence quenching and ratiometric absorbance shifts (e.g., the emergence of a 440 nm band) upon specific 1:1 binding with Cu²⁺ ions, enabling limits of detection as low as 0.15 μM[4].
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Nucleic Acid Stains : Similar condensation strategies are utilized to engineer fluorescent dyes that intercalate or bind to the minor groove of double-stranded DNA (dsDNA). These compounds exhibit massive fluorescence enhancement upon binding dsDNA while remaining optically dark in the presence of RNA or single-stranded DNA, making them indispensable in molecular biology and drug discovery assays[5].
Downstream applications in fluorescent probe synthesis and catalytic hydration.
References
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[2] Reactions of Substituted Pyridinium Salts with Cyanide; Formation and Metal Complexes of 2,2'bis (hydroxymethyl). VCU Scholars Compass. Available at: [Link]
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[3] Reactions of α-pinene using acidic ionic liquids as catalysts. ResearchGate. Available at: [Link]
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[5] US7943777B2 - Fluorescent chemical compounds having high selectivity for double stranded DNA, and methods for their use. Google Patents. Available at:
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[4] Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu 2+ in Solution. MDPI. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US7943777B2 - Fluorescent chemical compounds having high selectivity for double stranded DNA, and methods for their use - Google Patents [patents.google.com]
